Piperazinyl Substituent Requirement for CDK2/CDK7 Inhibitory Activity: Direct Head-to-Head Comparison vs. Cyclohexyl Analog
A terminal basic group such as piperazinyl is essential for CDK2 and CDK7 inhibitory activity in the 6-substituted purine series. When the piperazinyl substituent is replaced by a cyclohexyl group, inhibitory activity is almost completely eliminated [1].
| Evidence Dimension | Kinase inhibition |
|---|---|
| Target Compound Data | Compound 7 (piperazinyl analog): IC50 = 0.48 μM (CDK2), 0.51 μM (CDK7) |
| Comparator Or Baseline | Compound 6 (cyclohexyl analog): 11% inhibition at 10 μM (CDK2), 13% inhibition at 100 μM (CDK7) |
| Quantified Difference | ≥87% loss of CDK2 inhibition at 10 μM; ≥87% loss of CDK7 inhibition at 100 μM |
| Conditions | Recombinant CDK2/cyclin A and CDK7/cyclin H/MAT1 kinase assays |
Why This Matters
This evidence demonstrates that the piperazinyl group is non-substitutable; cyclohexyl analogs are functionally inert against these CDK targets, making the piperazinyl-containing compound the required selection for CDK inhibition studies.
- [1] Meschini, E. Purine-based dual inhibitors of CDK2 and CDK7. Ph.D. Thesis, Newcastle University, 2011, pp. 29-34. View Source
